Chemical properties of (4-Methylbenzyl)cyanamide for medicinal chemistry
Chemical properties of (4-Methylbenzyl)cyanamide for medicinal chemistry
An In-Depth Technical Guide to the Chemical Properties of (4-Methylbenzyl)cyanamide for Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. (4-Methylbenzyl)cyanamide emerges as a compound of significant interest, embodying the unique characteristics of the N-substituted cyanamide functional group. This guide provides an in-depth technical exploration of (4-Methylbenzyl)cyanamide, designed for researchers, scientists, and drug development professionals. We will dissect its fundamental chemical properties, synthetic pathways, and diverse reactivity, highlighting its potential as both a foundational building block for complex heterocycles and a reactive pharmacophore for targeted covalent inhibition. The cyanamide moiety, with its distinct electronic and steric profile, serves as a versatile tool in the design of next-generation therapeutics.[1][2][3]
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of a molecule is the bedrock of rational drug design. These parameters govern solubility, membrane permeability, and interactions with biological targets.
Physicochemical Data Summary
The calculated properties of (4-Methylbenzyl)cyanamide provide a quantitative snapshot of its drug-like potential.
| Property | Value | Significance in Medicinal Chemistry |
| CAS Number | 98952-71-7[4][5] | Unique chemical identifier for database tracking and procurement. |
| Molecular Formula | C₉H₁₀N₂[5] | Defines the elemental composition and is the basis for molecular weight. |
| Molecular Weight | 146.19 g/mol [4][5] | Falls within the "Rule of Five" guidelines, suggesting good potential for oral bioavailability. |
| IUPAC Name | (4-methylbenzyl)cyanamide[4] | Systematic nomenclature for unambiguous chemical communication. |
| SMILES | CC1=CC=C(C=C1)CNC#N[5] | A machine-readable line notation for chemical structure representation. |
| LogP | 1.5657[5] | Indicates a balance between hydrophilicity and lipophilicity, crucial for cell permeability. |
| TPSA | 35.82 Ų[5] | Topological Polar Surface Area suggests good potential for oral absorption and blood-brain barrier penetration. |
| H-Bond Acceptors | 2[5] | The two nitrogen atoms can act as hydrogen bond acceptors in receptor interactions. |
| H-Bond Donors | 1[5] | The N-H group provides a hydrogen bond donor site, contributing to target binding. |
| Rotatable Bonds | 2[5] | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Spectroscopic Signature
The interpretation of spectroscopic data is essential for structural verification and reaction monitoring. While an experimental spectrum is definitive, the expected spectral characteristics can be predicted from the molecule's structure.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the benzylic protons (-CH₂-), a singlet for the methyl protons (-CH₃), a set of two doublets in the aromatic region (7-8 ppm) characteristic of a 1,4-disubstituted benzene ring, and a broad singlet for the amine proton (-NH-), the chemical shift of which can vary depending on solvent and concentration.[6]
-
¹³C NMR Spectroscopy : Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, aromatic carbons between 120-140 ppm, the benzylic carbon (-CH₂) around 45-55 ppm, and the methyl carbon (-CH₃) around 20 ppm.[6][7]
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Infrared (IR) Spectroscopy : The IR spectrum provides functional group identification. A sharp, medium-intensity peak around 2200-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A peak in the 3200-3500 cm⁻¹ region corresponds to the N-H stretch. C-H stretches for the aromatic and aliphatic protons will appear just below and above 3000 cm⁻¹, respectively.
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Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve the loss of the cyanamide group or cleavage at the benzylic position.[8]
Part 2: Synthesis and Reactivity
The utility of (4-Methylbenzyl)cyanamide in medicinal chemistry is underpinned by its accessible synthesis and predictable, yet versatile, reactivity.
Synthetic Strategies
The synthesis of N-substituted cyanamides has evolved from classical methods using hazardous reagents to more modern, safer protocols.
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Classical Amination with Cyanogen Halides : The traditional route involves the reaction of an amine (4-methylbenzylamine) with a cyanogen halide, such as the highly toxic cyanogen bromide.[9] While effective, the hazardous nature of the reagent has driven the development of alternatives.[9]
-
Tiemann Rearrangement of Amidoximes : A facile and general method involves the Tiemann rearrangement of amidoximes. This is often promoted by benzenesulfonyl chlorides and a base like DIPEA, providing good yields of the corresponding N-substituted cyanamides.[10][11][12]
-
Modern Electrophilic Cyanation : To avoid toxic cyanogen halides, methods using reagents like N-chlorosuccinimide and Zn(CN)₂ have been developed for the cyanation of primary and secondary amines.[12]
-
Alkylation of Cyanamide : A direct and atom-economical approach is the N-alkylation of cyanamide itself with an appropriate alkylating agent, such as 4-methylbenzyl bromide, often in the presence of a base.[13]
Caption: General synthetic pathway to (4-Methylbenzyl)cyanamide.
Protocol: General Synthesis via Alkylation of Cyanamide
This protocol is a representative example and may require optimization based on specific laboratory conditions.
-
Setup : To a solution of cyanamide (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq.).
-
Addition : Slowly add a solution of 4-methylbenzyl bromide (1.0 eq.) in the same solvent to the stirred suspension at room temperature.
-
Reaction : Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.[13]
-
Workup : After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure (4-Methylbenzyl)cyanamide.
The Dual Reactivity of the Cyanamide Moiety
The cyanamide functional group is ambiphilic, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile carbon.[2][4] This duality is the source of its vast chemical utility.
-
Nucleophilic Pathway : The sp³-hybridized nitrogen can act as a nucleophile, participating in addition reactions. This is fundamental to its role in forming guanidines and other heterocycles.
-
Electrophilic Pathway : The sp-hybridized carbon of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in covalent inhibitor design, where it can react with amino acid residues like cysteine.[4][14]
Caption: Dual nucleophilic and electrophilic nature of the cyanamide group.
Part 3: Applications in Medicinal Chemistry
(4-Methylbenzyl)cyanamide and related structures are valuable intermediates and pharmacophores in drug discovery.
A Versatile Building Block for Heterocyclic Scaffolds
The cyanamide group is a powerful precursor for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
-
Guanidines and Ureas : Cyanamides react readily with amines to form guanidines and can be hydrolyzed to ureas.[11][13][15] The guanidinium group is a common feature in drugs, valued for its ability to form strong salt-bridge interactions with biological targets.
-
Quinazolines and Pyrimidines : (4-Methylbenzyl)cyanamide can participate in cyclization reactions, such as acid-mediated [4+2] annulation with 2-amino aryl ketones, to efficiently produce 2-aminoquinazoline derivatives.[4] Similarly, cyanamides are key precursors for pyrimidine rings found in antivirals and other drugs.[1]
-
Thiazoles : In one-pot reactions involving a ketone and elemental sulfur, cyanamides can be used to construct 2-aminothiazole rings, another important heterocyclic core.[1]
Caption: Synthesis of key medicinal scaffolds from a cyanamide precursor.
The Cyanamide Group as a Covalent Warhead
In recent years, cyanamides have gained prominence as moderately reactive electrophilic "warheads" for covalent drug discovery.[14] They offer a balance of reactivity and selectivity, making them attractive alternatives to highly reactive groups like acrylamides.[14]
-
Mechanism of Action : The electrophilic carbon of the cyanamide can be attacked by nucleophilic residues in an enzyme's active site, most notably the thiol group of cysteine. This forms a stable covalent adduct, leading to irreversible inhibition of the enzyme.
-
Targeted Enzymes : This strategy has been successfully applied to inhibit various enzymes:
-
Cysteine Proteases : Cyanamide-based inhibitors show significant activity against lysosomal cysteine proteases like cathepsin K and S, which are implicated in bone resorption and neuropathic pain.[4]
-
N-acylethanolamine acid amidase (NAAA) : Potent and selective inhibitors of NAAA, a cysteine amidase involved in inflammation and pain signaling, have been developed using a cyanamide pharmacophore.[16]
-
Aldehyde Dehydrogenase (ALDH) : Cyanamide itself is known to be an in vivo inhibitor of ALDH.[17] It is metabolized, likely by catalase, into a reactive species that inhibits the enzyme, causing the accumulation of acetaldehyde after alcohol consumption.[17][18] This is the basis for its use as an alcohol-deterrent drug.[15][17]
-
Caption: Conceptual workflow of covalent enzyme inhibition by a cyanamide warhead.
Conclusion
(4-Methylbenzyl)cyanamide stands out as a molecule of considerable utility and potential in medicinal chemistry. Its physicochemical properties are favorable for drug development, and its synthesis is accessible through modern, safe chemical methods. The true power of this compound lies in the dual reactivity of the cyanamide moiety. This allows it to serve as a versatile synthon for creating a diverse array of complex, biologically relevant heterocyclic scaffolds. Furthermore, its role as a tunable electrophilic warhead opens exciting avenues for the design of selective covalent inhibitors for a range of enzymatic targets. For drug discovery teams, (4-Methylbenzyl)cyanamide represents not just a single compound, but a gateway to a rich chemical space ripe for exploration.
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